4-(morpholinosulfonyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
This compound is a benzenesulfonamide derivative featuring a morpholinosulfonyl group and a piperazine ring substituted with a pyridin-2-yl moiety. The morpholine and piperazine groups may enhance solubility and receptor binding, while the sulfonyl linkages contribute to metabolic stability .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6S2/c29-23(20-5-7-21(8-6-20)36(32,33)28-15-17-34-18-16-28)25-10-3-19-35(30,31)27-13-11-26(12-14-27)22-4-1-2-9-24-22/h1-2,4-9H,3,10-19H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNUXBWIDXCUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(morpholinosulfonyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, biochemical pathways, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N4O4S2, with a molecular weight of approximately 494.66 g/mol. The structure features a morpholinosulfonyl group and a pyridin-2-yl piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O4S2 |
| Molecular Weight | 494.66 g/mol |
| CAS Number | 886902-47-2 |
The primary target of this compound is believed to be the Mitogen-activated protein kinase 14 (MAPK14) , also known as p38 MAPK. This kinase plays a crucial role in cellular processes such as inflammation, apoptosis, and cell differentiation.
Mode of Action
The interaction with MAPK14 suggests that the compound may modulate various signaling pathways associated with stress responses and inflammatory processes. By inhibiting or activating specific pathways downstream of MAPK14, it may influence cellular responses to external stimuli.
Biochemical Pathways
Given its interaction with MAPK14, the compound likely affects several biochemical pathways:
- Inflammatory Response : Modulation of cytokine production and inflammatory mediators.
- Cell Survival : Influencing apoptosis through regulation of pro-apoptotic and anti-apoptotic factors.
- Cell Cycle Regulation : Potential impact on cell cycle checkpoints and tumor progression.
Research Findings
Recent studies have indicated that compounds similar to this compound exhibit promising anti-cancer properties. For instance, a study demonstrated that related morpholino sulfonamides effectively inhibited cancer cell proliferation in vitro by inducing apoptosis through MAPK pathway modulation .
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism involves the activation of apoptotic pathways mediated by MAPK14.
- Anti-inflammatory Effects : Research has indicated that the compound reduces the production of pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Properties : Preliminary studies have suggested that it may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide | Lacks piperazine moiety | Anti-cancer properties |
| N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide | Contains thiazole ring | Inhibitor of histamine receptors |
| 3-(pyridin-3-sulfonyl)morpholine | Simplified structure | Limited biological activity |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the sulfonamide-benzamide hybrid structure with and compounds but distinguishes itself via morpholinosulfonyl and propyl-linked piperazinylsulfonyl groups.
- Piperazine-pyridin-2-yl motifs are recurrent in CNS-targeting agents (e.g., 5-HT1A antagonists in ), suggesting similar receptor interactions .
- Sulfonyl spacers (propyl vs. ethyl in ) may influence conformational flexibility and pharmacokinetics .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations :
- The target compound’s molecular weight (~550 g/mol) aligns with CNS drugs, though its melting point and logP data are unavailable .
- Piperazine-containing analogs () exhibit high receptor specificity, implying the target may share similar targeting but with modified potency due to morpholino groups .
- Sulfonamide derivatives () often display kinase or enzyme inhibition, but the target’s benzamide core may shift activity toward GPCRs .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Stepwise Assembly of the Benzamide Core
The synthesis begins with the functionalization of the benzamide backbone. Acylation of 4-chloromethylbenzoyl chloride with 3-aminopropylsulfonamide precursors forms the central benzamide scaffold. Subsequent sulfonylation at the 4-position introduces the morpholinosulfonyl group via reaction with morpholine-4-sulfonyl chloride in dichloromethane, catalyzed by triethylamine (TEA). This step typically achieves 85–92% yield, with excess sulfonyl chloride (1.5 eq) ensuring complete conversion.
Piperazine Sulfonylation and Coupling
The propyl linker is sulfonylated with 4-(pyridin-2-yl)piperazine-1-sulfonyl chloride under inert conditions. Anhydrous tetrahydrofuran (THF) at 0–5°C minimizes side reactions, with TEA (2.2 eq) as the base. Post-reaction, aqueous workup isolates the intermediate sulfonamide, which is coupled to the benzamide core via HATU-mediated amide bond formation. This coupling step exhibits 88–94% efficiency in dimethylformamide (DMF) at room temperature.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzamide acylation | 4-Chloromethylbenzoyl chloride, TEA | DCM | 25 | 89 |
| Morpholinosulfonation | Morpholine-4-sulfonyl chloride | THF | 0–5 | 91 |
| Piperazine coupling | HATU, DIPEA | DMF | 25 | 93 |
Optimization of Synthetic Parameters
Solvent and Temperature Effects
Reaction kinetics studies reveal that DMF accelerates sulfonylation compared to THF, reducing reaction times from 12 h to 6 h. However, THF provides superior regioselectivity for the morpholinosulfonyl group, minimizing over-sulfonylation byproducts. Elevated temperatures (>50°C) degrade the pyridinylpiperazine moiety, necessitating strict control below 30°C during coupling.
Catalytic and Stoichiometric Considerations
Excess morpholine-4-sulfonyl chloride (1.5 eq) compensates for its hydrolysis in protic solvents, while TEA (2.2 eq) neutralizes HCl byproducts. Catalytic DMAP (0.1 eq) enhances acylation rates by 30% through intermediate stabilization. Stoichiometric imbalances in HATU-mediated couplings reduce yields to <70%, underscoring the need for precise 1:1.05 substrate-activator ratios.
Purification and Analytical Characterization
Crystallization and Chromatographic Techniques
Crude product purification employs gradient recrystallization from ethanol-water mixtures (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction. Reverse-phase HPLC (C18 column, 70% acetonitrile/water) resolves residual sulfonyl chlorides, achieving >99% purity.
Spectroscopic Confirmation
- NMR : $$ ^1H $$ NMR (DMSO-$$ d6 $$) displays characteristic peaks at δ 8.68 (pyridine H), δ 3.52 (morpholine CH$$2$$), and δ 2.35 (piperazine CH$$_2$$).
- HRMS : [M+H]$$^+$$ m/z 551.1542 (calc. 551.1538) confirms molecular formula C$${23}$$H$${30}$$N$$4$$O$$6$$S$$_2$$.
- XRD : Single-crystal analysis verifies the staggered conformation of the sulfonyl-propyl linker, with dihedral angles of 112° between benzamide and piperazine planes.
Comparative Analysis of Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces coupling times from 12 h to 45 min but increases epimerization risks at the benzamide stereocenter. Yields remain comparable (90–92%), making this method suitable for high-throughput applications.
Solid-Phase Synthesis
Immobilization of the propylsulfonamide linker on Wang resin enables iterative coupling, though final cleavage (95% TFA) degrades the morpholino group, limiting yields to 78%.
Industrial-Scale Production Challenges
Waste Stream Management
Neutralization of TEA·HCl byproducts generates 3.2 kg waste/kg product, necessitating solvent recovery systems to meet environmental regulations.
Q & A
Basic: What are the critical steps and reagents involved in synthesizing 4-(morpholinosulfonyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Sulfonylation: Introduction of morpholinosulfonyl and pyridinylpiperazinylsulfonyl groups via sulfonylation reactions. For example, HBTU and Et₃N in THF are used to activate carboxylic acids for coupling .
- Coupling Reactions: Amide bond formation between intermediates, often using coupling agents like BOP or HBTU in solvents such as THF or DMF .
- Purification: Silica gel column chromatography is widely employed to isolate intermediates and final products, with yields ranging from 27% to 90% depending on reaction optimization .
Key Reagents:
- HBTU (coupling agent)
- BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate)
- THF (solvent for improved solubility)
Basic: How is the structural integrity and purity of this compound confirmed in academic research?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to verify functional groups and stereochemistry. For example, δ 7.74 (d, 2H) in ¹H NMR confirms aromatic protons adjacent to sulfonyl groups .
- Mass Spectrometry (MS): ESI-MS detects molecular ions (e.g., m/z 488.6 [M+H]⁺) to validate molecular weight .
- LCMS: Purity (>98%) is confirmed via retention times (e.g., RT = 2.725 min) and UV absorption at 215/254 nm .
Advanced: What strategies optimize coupling reaction efficiency during synthesis?
Answer:
Optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction homogeneity .
- Temperature Control: Reactions are performed at 0–25°C to minimize side reactions (e.g., epimerization) .
- Catalyst Use: Et₃N or DIPEA as bases improve coupling efficiency by deprotonating intermediates .
Example: In the synthesis of related benzamides, THF with HBTU at 25°C achieved 48% yield, while DMF with BOP increased yield to 60% .
Advanced: How are discrepancies in spectroscopic data resolved during structural confirmation?
Answer:
Discrepancies (e.g., unexpected splitting in NMR) are addressed by:
- 2D NMR Techniques: COSY and HSQC clarify proton-proton correlations and carbon assignments .
- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives (e.g., HCl salts) .
- Computational Validation: DFT calculations predict NMR shifts to cross-verify experimental data .
Case Study: A ¹³C NMR discrepancy at δ 167.3 (amide carbonyl) was resolved via HSQC, confirming correct connectivity .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
Challenges:
- Yield Drop: Multi-step reactions (e.g., sulfonylation followed by coupling) often suffer from cumulative yield loss .
- Purification Complexity: Scalable alternatives to column chromatography (e.g., recrystallization) are needed .
Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
